molecular formula C21H19NO2S B1242019 N-(4-methoxyphenyl)-2-(phenylmethylthio)benzamide

N-(4-methoxyphenyl)-2-(phenylmethylthio)benzamide

Cat. No.: B1242019
M. Wt: 349.4 g/mol
InChI Key: QPVBICTXOSNCNX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(phenylmethylthio)benzamide is a member of benzamides.

Scientific Research Applications

  • Chemical Synthesis and Reaction Mechanisms : Doi, Shirai, and Sato (1997) described the reaction mechanism involving N-(4-methoxyphenyl)-2-(phenylmethylthio)benzamide in the Bischler–Napieralski isoquinoline synthesis, producing both normal and abnormal reaction products (Doi, Shirai, & Sato, 1997).

  • Structural and Antioxidant Properties : Demir et al. (2015) analyzed a novel benzamide derivative's structure and antioxidant properties using X-ray diffraction, IR spectroscopy, and DFT calculations, emphasizing its potential in various applications (Demir et al., 2015).

  • Corrosion Inhibition : Mishra et al. (2018) studied the corrosion inhibition properties of N-(4-methoxyphenyl)benzamide derivatives on mild steel, demonstrating its potential as a corrosion inhibitor in acidic environments (Mishra et al., 2018).

  • Radiopharmaceutical Applications : Eisenhut et al. (2000) conducted a study on radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging, indicating the potential of certain derivatives in medical diagnostics (Eisenhut et al., 2000).

  • Neuroleptic Activity : Iwanami et al. (1981) synthesized and tested benzamides, including N-(4-methoxyphenyl)benzamide derivatives, for their neuroleptic activities, showing the potential for psychiatric treatment applications (Iwanami et al., 1981).

Properties

Molecular Formula

C21H19NO2S

Molecular Weight

349.4 g/mol

IUPAC Name

2-benzylsulfanyl-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C21H19NO2S/c1-24-18-13-11-17(12-14-18)22-21(23)19-9-5-6-10-20(19)25-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23)

InChI Key

QPVBICTXOSNCNX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized by the same procedure as for Example 15, except 2-benzylsulfanyl-benzoic acid and 4-methoxyaniline were used instead of 2-napthoic acid and 4-iodoaniline. M+364.2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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